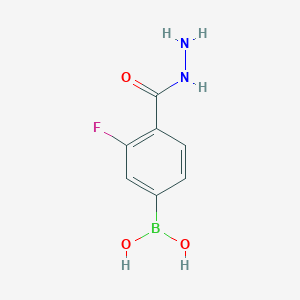

3-Fluoro-4-hydrazinocarbonylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

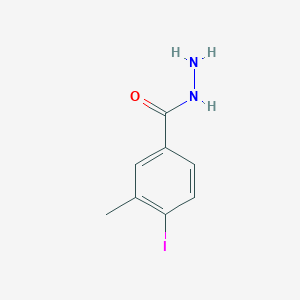

3-Fluoro-4-hydrazinocarbonylphenylboronic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related fluorinated phenylboronic acid derivatives, which can offer insights into the properties and behaviors that 3-Fluoro-4-hydrazinocarbonylphenylboronic acid might exhibit. These compounds are of interest due to their potential applications in synthesis and as non-proteinogenic amino acids .

Synthesis Analysis

While the synthesis of 3-Fluoro-4-hydrazinocarbonylphenylboronic acid is not explicitly detailed in the provided papers, the synthesis of similar compounds involves the introduction of fluorine atoms and boronic acid groups into phenyl rings. These processes typically require careful control of reaction conditions to ensure the correct placement of functional groups and to maintain the integrity of the sensitive boronic acid moiety .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-3-(4-fluorophenyl)propionic acid, has been investigated using ab initio and DFT computed zwitterionic monomer and dimer structures. These studies reveal the presence of intra- and intermolecular hydrogen bonds, which are crucial for the stability of the compound's structure. The bond critical points and atomic bond paths confirm the presence of these hydrogen bonds, which are characterized as medium strong .

Chemical Reactions Analysis

The reactivity of phenylboronic acid derivatives is often associated with the boronic acid group, which can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling. The presence of a fluorine atom can influence the reactivity and selectivity of these reactions due to its electronegativity and ability to stabilize adjacent negative charges .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-formylphenylboronic acid, a related compound, have been characterized using FT-IR and FT-Raman spectroscopy, with theoretical wavenumbers calculated by DFT methods showing good agreement with experimental data. Electronic structure properties such as HOMO-LUMO gaps, Molecular Electrostatic Potential (MEP), and Mulliken charges have been investigated, providing insight into the electronic distribution within the molecule .

Applications De Recherche Scientifique

Density Functional Theory Analysis

The geometric structure of 3-fluoro-4-formylphenylboronic acid (a closely related compound to 3-Fluoro-4-hydrazinocarbonylphenylboronic acid) was investigated using Density Functional Theory (DFT). This study highlighted the molecule's electronic structure properties, including HOMO-LUMO and Molecular Electrostatic Potential (MEP), providing foundational insights into its reactivity and potential applications in material science (E. B. Şaş & M. Kurt, 2018).

Enzyme-free Glucose Sensing

A study focused on synthesizing a monomer for enzyme-free glucose sensing at physiological conditions, demonstrating the potential of fluoro-containing phenylboronic acid derivatives in biomedical applications, particularly in non-enzymatic glucose monitoring devices (Wenjing Bao et al., 2021).

Antifungal Activity

Formylphenylboronic acids, including fluoro-substituted variants, showed promising antifungal activity against various fungal strains. The presence of a fluorine substituent significantly impacted the antifungal effectiveness, indicating the potential of these compounds in developing new antifungal agents (Krzysztof M Borys et al., 2019).

Lewis Acid Receptors for Fluoride Ions

Organoboron compounds, including those with fluoro-substituents, have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. This application is crucial in environmental monitoring and public health, offering a pathway for the selective detection of fluoride ions (Martyna Jańczyk et al., 2012).

Investigational New Drugs

The antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, including fluoro-substituted compounds, was evaluated, showing significant anticancer activities. This research opens avenues for the development of novel anticancer agents based on boronic acid derivatives (Mateusz Psurski et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

[3-fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIPNGLGNVCWCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NN)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395468 |

Source

|

| Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-(hydrazinecarbonyl)phenyl)boronic acid | |

CAS RN |

850568-06-8 |

Source

|

| Record name | 4-Borono-2-fluorobenzoic acid 1-hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)